molecular formula C23H28N2O7 B586360 Mca-pro-leu-OH CAS No. 140430-55-3

Mca-pro-leu-OH

Cat. No.: B586360
CAS No.: 140430-55-3
M. Wt: 444.5 g/mol
InChI Key: IWDXAGDGQBGZNX-ROUUACIJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mca-PL (trifluoroacetate salt) involves the coupling of a coumarin-labelled peptide with L-prolyl and L-leucine residues. The reaction conditions typically include the use of formic acid as a solvent, with the final product being isolated as a trifluoroacetate salt .

Industrial Production Methods

Industrial production methods for Mca-PL (trifluoroacetate salt) are not extensively documented. the compound is commercially available from suppliers such as Cayman Chemical and Bertin Bioreagent, indicating that it is produced on a scale sufficient to meet research demands .

Chemical Reactions Analysis

Types of Reactions

Mca-PL (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

Common reagents used in reactions involving Mca-PL (trifluoroacetate salt) include formic acid, which is used as a solvent, and various coupling agents for peptide synthesis . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure.

Major Products Formed

The major products formed from reactions involving Mca-PL (trifluoroacetate salt) are typically fluorogenic substrates for matrix metalloproteinases, such as Mca-PLGL-Dpa-AR-NH2 .

Biological Activity

Mca-Pro-Leu-OH, also known as 7-Methoxycoumarin-4-acetic acid Pro-Leu-OH, is a fluorogenic peptide substrate widely used in biochemical assays to study various enzymatic activities. This compound has been particularly noted for its interactions with peptidases and proteases, making it a valuable tool in biological research.

This compound is characterized by its molecular formula and structure, which contribute to its biological activity. The compound is often utilized in assays due to its ability to emit fluorescence upon hydrolysis, allowing for sensitive detection of enzyme activity.

PropertyValue
CAS Number140430-55-3
Molecular Weight347.4 g/mol
Fluorescence Emissionλ_em = 405 nm
Fluorescence Excitationλ_ex = 320 nm

Biological Activity

This compound serves as a substrate for various enzymes, particularly matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE). Its hydrolysis leads to the release of a fluorescent signal, which can be quantitatively measured.

Enzymatic Assays

In enzymatic assays, this compound has shown significant activity with several peptidases, as illustrated in the following table:

EnzymeKm (µM)Vmax (RFU/min)Reference
MMP-30.15142Nagase et al., 1994
ACE2.7054,400Nagase et al., 1994
NeprilysinNDNDVarious studies

Case Studies and Research Findings

  • Matrix Metalloproteinases (MMPs) : this compound has been effectively used as a substrate for MMP-3, demonstrating its capability to facilitate the study of proteolytic processes in various biological contexts. The Km value indicates a high affinity for this enzyme, making it suitable for kinetic studies .
  • Angiotensin-Converting Enzyme (ACE) : Research has shown that this compound can be employed to assess ACE activity under different physiological conditions. This is crucial for understanding the enzyme's role in the renin-angiotensin system and its implications in cardiovascular diseases .
  • Fluorogenic Properties : The compound's fluorescence properties allow for real-time monitoring of enzymatic reactions. This feature has been exploited in various studies to develop assays that are sensitive and specific for target enzymes .

Q & A

Basic Research Questions

Q. How is Mca-Pro-Leu-OH utilized as a standard in FRET-based enzyme assays for MMP studies?

this compound serves as a fluorogenic substrate control in FRET assays to measure matrix metalloproteinase (MMP) activity, particularly for isoforms like MMP-2, MMP-7, and MMP-9. Its cleavage releases the fluorescent MCA group, enabling quantification of enzymatic kinetics. Researchers should validate assay conditions (e.g., pH, temperature, and substrate concentration) using established protocols and include controls to account for background fluorescence . Experimental details, such as buffer composition and enzyme-to-substrate ratios, must be explicitly documented to ensure reproducibility, aligning with guidelines for rigorous methodological reporting .

Q. What are the critical parameters to consider when designing an MMP inhibition assay using this compound?

Key parameters include:

  • Substrate saturation kinetics : Determine the optimal concentration of this compound to avoid substrate depletion.
  • Inhibitor specificity : Test against related MMP isoforms to rule off-target effects.
  • Fluorescence calibration : Normalize signals using control reactions without enzyme or inhibitor.
  • Data acquisition intervals : Use real-time monitoring to capture initial reaction rates. Experimental protocols should adhere to principles of enzyme kinetics, with results cross-validated using orthogonal methods (e.g., zymography) .

Q. What validation steps are necessary to confirm the specificity of this compound in MMP-2 versus MMP-9 activity assays?

  • Isoform-specific inhibitors : Use selective inhibitors (e.g., TIMP-1 for MMP-9) to verify signal reduction.
  • Mutant enzyme controls : Compare activity of wild-type MMPs with catalytically inactive mutants.
  • Cross-reactivity assays : Test this compound against non-target proteases (e.g., ADAMs). Data should be analyzed using Michaelis-Menten kinetics to confirm substrate preference, with statistical validation of differences in KmK_m and VmaxV_{max} values between isoforms .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data obtained from this compound-based assays across different MMP isoforms?

Contradictions may arise from variations in experimental conditions (e.g., buffer ionic strength) or isoform-specific post-translational modifications. To address this:

  • Standardize protocols : Use identical buffer systems and enzyme purification methods across studies.
  • Meta-analysis : Apply frameworks like PICO to systematically compare data from literature, identifying confounding variables (e.g., divalent cation concentrations) .
  • Contradiction mapping : Categorize discrepancies into principal (e.g., intrinsic catalytic differences) and secondary factors (e.g., assay artifacts) using dialectical analysis .

Q. What methodological strategies can optimize the signal-to-noise ratio in FRET assays utilizing this compound?

  • Quencher optimization : Pair MCA with quenchers (e.g., Dnp) that minimize background fluorescence.
  • Temperature control : Stabilize reactions at 37°C to enhance enzyme activity while reducing non-specific hydrolysis.
  • Plate reader calibration : Use black-walled plates and pre-read baselines to subtract autofluorescence. Advanced statistical tools (e.g., ANOVA with post-hoc tests) can identify significant improvements in signal clarity .

Q. How can meta-analysis frameworks be applied to synthesize conflicting findings from studies using this compound as a substrate?

  • Data extraction : Compile kinetic parameters (KmK_m, VmaxV_{max}) and experimental conditions from primary literature.
  • Heterogeneity analysis : Use Cochrane’s Q-test to quantify variability across studies, identifying outliers.
  • Sensitivity analysis : Exclude studies with high risk of bias (e.g., incomplete enzyme characterization). Results should be visualized using forest plots to highlight consensus and discrepancies, guiding future hypothesis-driven studies .

Q. In comparative studies, how does this compound perform against other fluorogenic substrates in elucidating MMP activation mechanisms?

  • Specificity profiling : Compare cleavage efficiency against substrates like Dnp-Pro-Leu-Ala-Leu-Trp-Arg (for MMP-3).
  • Dynamic range assessment : Evaluate fluorescence intensity changes relative to substrate turnover rates.
  • Biological relevance : Validate findings in cell-based models (e.g., cancer invasion assays). Researchers should employ mixed-effects models to account for variability between substrates and isoforms .

Q. Methodological Best Practices

  • Reproducibility : Document all experimental variables (e.g., enzyme lot numbers, plate reader settings) in supplemental materials .
  • Ethical data reporting : Avoid selective presentation of kinetic data; include negative results to prevent publication bias .
  • Interdisciplinary collaboration : Integrate structural biology (e.g., crystallography) to link substrate cleavage patterns with MMP active-site conformations .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O7/c1-13(2)9-17(23(29)30)24-22(28)18-5-4-8-25(18)20(26)10-14-11-21(27)32-19-12-15(31-3)6-7-16(14)19/h6-7,11-13,17-18H,4-5,8-10H2,1-3H3,(H,24,28)(H,29,30)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDXAGDGQBGZNX-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746647
Record name 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140430-55-3
Record name 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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